1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
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Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H32Cl2N2O3 and its molecular weight is 419.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving compounds structurally related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride has shown potential in antimicrobial applications. A study by Bektaş et al. (2007) focused on the synthesis of various 1,2,4-triazole derivatives, which included compounds synthesized using primary amines similar to the structure of interest. These compounds were evaluated for their antimicrobial activities, with some demonstrating good to moderate efficacy against tested microorganisms. This research highlights the potential of structurally related compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Asymmetric Synthesis and Drug Development
Another study by Narsaiah and Nagaiah (2010) detailed an efficient asymmetric synthesis of a compound structurally similar to this compound. This research focused on the synthesis of the anxiolytic drug Enciprazine, demonstrating the potential of such compounds in drug development, particularly in synthesizing enantiomerically pure pharmaceuticals (Narsaiah & Nagaiah, 2010).
Novel Derivatives and Pharmacological Evaluation
Further, Kumar et al. (2017) explored the design, synthesis, and pharmacological evaluation of novel derivatives containing the piperazine moiety, similar to the compound of interest. These novel compounds were synthesized and assessed for their antidepressant and antianxiety activities. The research demonstrated the significant potential of such derivatives in treating depression and anxiety, contributing to the development of new therapeutic agents (Kumar et al., 2017).
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.2ClH/c1-5-20(3,6-2)25-16-17(23)15-21-11-13-22(14-12-21)18-9-7-8-10-19(18)24-4;;/h1,7-10,17,23H,6,11-16H2,2-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDRPMLGODBWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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